molecular formula C13H20ClN B15304946 2-(4-Cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride

2-(4-Cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B15304946
M. Wt: 225.76 g/mol
InChI Key: CCOLQAFZCROFFZ-UHFFFAOYSA-N
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Description

2-(4-Cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclopropyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylphenyl Intermediate: This step involves the cyclopropanation of a suitable phenyl precursor using reagents like diazomethane or cyclopropylcarbene.

    Introduction of the Methylpropan-1-amine Group: The intermediate is then subjected to a Friedel-Crafts alkylation reaction to introduce the methylpropan-1-amine group.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and phenyl groups contribute to its binding affinity and selectivity, while the amine group may participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-2-methylpropan-1-amine hydrochloride: Similar structure but with a methyl group instead of a cyclopropyl group.

    2-(4-Ethylphenyl)-2-methylpropan-1-amine hydrochloride: Similar structure with an ethyl group instead of a cyclopropyl group.

Uniqueness

2-(4-Cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall behavior in various chemical and biological contexts.

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

2-(4-cyclopropylphenyl)-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c1-13(2,9-14)12-7-5-11(6-8-12)10-3-4-10;/h5-8,10H,3-4,9,14H2,1-2H3;1H

InChI Key

CCOLQAFZCROFFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=CC=C(C=C1)C2CC2.Cl

Origin of Product

United States

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